N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride
Description
N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their diverse biological activities. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Properties
IUPAC Name |
N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2.ClH/c1-26-14-16-4-6-18(7-5-16)20(25)24(13-17-11-22-15-23-12-17)19-3-2-9-21-10-8-19;/h4-7,11-12,15,19,21H,2-3,8-10,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFMXQTESHWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)N(CC2=CN=CN=C2)C3CCCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide typically involves multiple steps:
Formation of the benzamide core: This can be achieved by reacting 4-(methoxymethyl)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the azepane ring: The azepane ring can be introduced through nucleophilic substitution reactions.
Attachment of the pyrimidinylmethyl group: This step involves the reaction of the intermediate with a pyrimidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the benzamide or pyrimidinylmethyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or sulfonates under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic uses due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, benzamide derivatives can interact with enzymes or receptors, modulating their activity. The azepane and pyrimidinylmethyl groups might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(azepan-4-yl)-4-(methoxymethyl)benzamide
- N-(pyrimidin-5-ylmethyl)benzamide
- 4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide
Uniqueness
The combination of the azepane, methoxymethyl, and pyrimidinylmethyl groups in N-(azepan-4-yl)-4-(methoxymethyl)-N-(pyrimidin-5-ylmethyl)benzamide;hydrochloride may confer unique properties such as enhanced solubility, stability, or biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
